O-Desmethylangolensin

Overview

Description

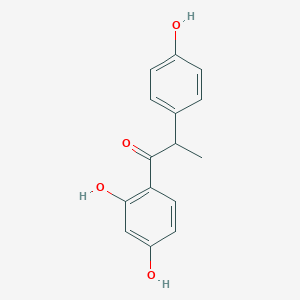

O-Desmethylangolensin (O-DMA) is a phytoestrogen and an intestinal bacterial metabolite of the soy phytoestrogen daidzein . It is produced in some people, deemed O-DMA producers, but not others . O-DMA producers were associated with 69% greater mammographic density and 6% bone density .

Synthesis Analysis

The synthesis of O-Desmethylangolensin (O-DMA) analogues from methoxy-substituted benzoic acids has been described . Treatment of methoxy-substituted benzoic acids with 2 equiv of ethyllithium afforded methoxypropiophenones, which were subsequently transformed to ethyl 2-(methoxyphenyl)propionates via 1,2-rearrangement of the methoxyphenyl group using Pb(OAc)4/HClO in triethyl orthoformate .Molecular Structure Analysis

O-Desmethylangolensin has a molecular formula of C15H14O4 . Its molecular weight is 258.273 g·mol−1 . The O-Desmethylangolensin molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic) and 3 aromatic hydroxyl(s) .Chemical Reactions Analysis

O-DMA is an intestinal bacterial metabolite of daidzein, an isoflavone compound observed to have phytoestrogenic properties . Not all individuals harbor bacteria capable of metabolizing daidzein to O-DMA, and individuals can be classified as O-DMA producers and nonproducers .Physical And Chemical Properties Analysis

O-Desmethylangolensin is a gut microbiota metabolite of daidzein, a soy isoflavone . It demonstrates antioxidant activity .Scientific Research Applications

Phytoestrogenic Properties and Hormonal Health

O-Desmethylangolensin (O-DMA) is known for its phytoestrogenic properties, being an intestinal bacterial metabolite of daidzein, a soy phytoestrogen. Studies have associated O-DMA producers with increased mammographic density and bone density, suggesting its potential role in hormonal health and disease prevention .

Metabolic Pathways and Gut Microbiota

The production of O-DMA varies among individuals, depending on the presence of specific gut bacteria capable of metabolizing daidzein. This variation has implications for studies on gut microbiota composition and its influence on metabolic pathways .

Nutritional Supplementation and Bone Health

Given its association with bone density, O-DMA may have applications in nutritional supplementation aimed at improving bone health, particularly in postmenopausal women or individuals at risk of osteoporosis .

Food Science and Fermentation Processes

In food science, the transformation of isoflavones by lactic acid bacteria (LAB) into biologically active compounds like O-DMA is of interest. This has applications in developing fermented foods with enhanced health benefits .

Personalized Nutrition and Dietary Interventions

The identification of O-DMA producers vs non-producers can lead to personalized nutrition strategies. Dietary interventions could be tailored based on an individual’s ability to metabolize isoflavones into beneficial compounds .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of O-DMA could inform drug development, particularly for medications that target hormonal pathways or rely on gut microbiota for activation .

Cancer Research and Risk Assessment

The role of O-DMA in mammographic density suggests potential applications in cancer research, where it could be used as a biomarker for breast cancer risk assessment .

Endocrinology and Menopausal Symptom Management

Research into O-DMA’s phytoestrogenic effects may extend to endocrinology, specifically in managing menopausal symptoms through natural or supplemental sources of daidzein .

Mechanism of Action

Target of Action

O-Desmethylangolensin (O-DMA) is a phytoestrogen . It is an intestinal bacterial metabolite of the soy phytoestrogen daidzein . The primary targets of O-DMA are cells of the immune and nervous system . It interacts with these cells and modulates their function .

Mode of Action

O-DMA interacts with its targets by acting as a nonsteroidal estrogen . It is less structurally similar to 17b-estradiol than its parent compound, daidzein , thus it may exhibit different biological actions than daidzein .

Biochemical Pathways

The metabolism of daidzein to O-DMA is entirely dependent on one or more bacterial strains in the gut, including but not limited to Adlercreutzia equolifaciens, Eggerthella sp., and Slackia isoflavoniconvertens . These bacteria metabolize daidzein to O-DMA, which then interacts with cells of the immune and nervous system .

Pharmacokinetics

The pharmacokinetics of O-DMA involve its absorption, distribution, metabolism, and excretion (ADME). Dietary flavonoids, such as daidzein, are enzymatically hydrolyzed and absorbed in the intestine, and are conjugated to their glucuronide/sulfate forms by phase II enzymes in epithelial cells and the liver . The intestinal microbiota plays an important role in the metabolism of flavonoids found in foods . Some specific products of bacterial transformation, such as O-DMA, exhibit enhanced properties .

Result of Action

O-DMA possesses antioxidant activity . It is associated with 69% greater mammographic density and 6% bone density . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .

Action Environment

The action of O-DMA is influenced by the gut environment, specifically the presence of certain bacterial strains. Not all individuals harbor bacteria capable of metabolizing daidzein to O-DMA, and individuals can be classified as O-DMA producers and nonproducers . The presence of these bacteria and the production of O-DMA can be influenced by factors such as diet .

Safety and Hazards

Future Directions

There is a link between Multiple Sclerosis and phytoestrogen metabolizing bacteria . A better understanding of gut bacteria-mediated phytoestrogen metabolism and mechanisms through which these metabolites facilitate their biological actions will help in the development of novel therapeutic options for Multiple Sclerosis as well as other inflammatory diseases .

properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJPNKPFDDUBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873154 | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

O-Desmethylangolensin | |

CAS RN |

21255-69-6 | |

| Record name | O-Desmethylangolensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Desmethylangolensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylangolensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21255-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYLANGOLENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Desmethylangolensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)